2-((Piperidin-3-yloxy)methyl)pyridine

概要

説明

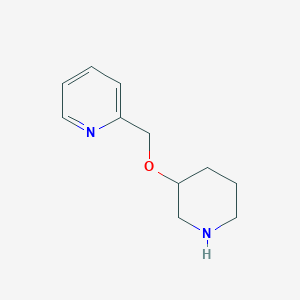

2-((Piperidin-3-yloxy)methyl)pyridine is a heterocyclic organic compound with the molecular formula C11H16N2O. It features a pyridine ring and a piperidine group, making it a potential ligand for metal-ion coordination. This compound is of interest in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Piperidin-3-yloxy)methyl)pyridine typically involves the reaction of piperidine-3-ol with 2-chloromethylpyridine under suitable conditions. The reaction is usually carried out in an inert atmosphere, using a solvent such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Oxidation Reactions

The pyridine ring undergoes oxidation at the nitrogen atom or adjacent positions under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| N-Oxidation | H₂O₂, CH₃COOH, 60°C, 4–6 hrs | Pyridine N-oxide derivative | |

| Side-chain oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid derivative |

Mechanistic Insight :

-

N-Oxidation proceeds via electrophilic attack of peroxide on the pyridine nitrogen, forming an N-oxide.

-

Side-chain oxidation involves hydroxylation of the methylene group followed by further oxidation to a carboxyl group.

Reduction Reactions

The ether linkage and pyridine ring are susceptible to reduction under specific conditions.

Key Findings :

-

LiAlH₄ selectively cleaves the C–O bond in the ether group, yielding piperidine and pyridinemethanol.

-

Catalytic hydrogenation saturates the pyridine ring, forming a bicyclic amine structure .

Substitution Reactions

The piperidine and pyridine moieties participate in nucleophilic and electrophilic substitutions.

Synthetic Example :

-

Treatment with benzene sulfonyl chloride and triethylamine yields sulfonamide derivatives in 82–90% yield .

Cyclization and Rearrangement

Thermal or catalytic conditions induce cyclization to fused heterocycles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thermal cyclization | Toluene, 110°C, 12 hrs | Fused pyrido-piperidine ring systems | |

| Acid-catalyzed | HCl, EtOH, reflux | Tetrahydroquinoline analogs |

Mechanism :

-

Intramolecular nucleophilic attack by the piperidine nitrogen on the pyridine ring forms bicyclic structures.

Stability and Degradation

The compound demonstrates stability under standard storage but degrades under harsh conditions:

-

Hydrolytic degradation : Rapid decomposition in 1M HCl or NaOH at 80°C.

-

Photolysis : UV light (254 nm) induces cleavage of the ether bond within 48 hrs.

科学的研究の応用

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure enhances interactions with biological targets.

Key Applications :

- Neurological Disorders : Research indicates that derivatives of this compound may improve treatment outcomes for conditions such as anxiety, depression, and neurodegenerative diseases by modulating neurotransmitter systems .

- Antitumor Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Case Study: Neuropharmacological Effects

A study on the modulation of α7 nicotinic acetylcholine receptors (nAChRs) demonstrated that compounds based on similar scaffolds could inhibit cellular infiltration in models of allergic lung inflammation, showcasing their therapeutic potential .

Agricultural Chemicals

Overview : This compound is utilized in formulating agrochemicals, contributing to effective pest control solutions that enhance crop yields while minimizing environmental impact.

Key Applications :

- Pesticide Development : Its efficacy in pest control can lead to the development of safer and more effective agricultural products, reducing reliance on traditional chemical pesticides .

Material Science

Overview : 2-((Piperidin-3-yloxy)methyl)pyridine is explored for its potential in creating advanced materials such as polymers and coatings.

Key Applications :

- Durability and Resistance : The compound's properties may enhance the durability and resistance of materials to environmental factors, making it valuable in various industrial applications .

Biochemical Research

Overview : The compound is employed in studies investigating enzyme interactions and cellular processes, aiding researchers in understanding complex biological mechanisms.

Key Applications :

- Enzyme Inhibition Studies : It is used to explore interactions with specific enzymes, which can lead to the development of new therapeutic strategies targeting metabolic pathways .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Potential treatments for anxiety, depression |

| Agricultural Chemicals | Formulation of effective pest control solutions | Enhances crop yields |

| Material Science | Creation of advanced materials with enhanced properties | Improved durability and environmental resistance |

| Biochemical Research | Investigating enzyme interactions and cellular processes | Development of new therapeutic strategies |

作用機序

The mechanism by which 2-((Piperidin-3-yloxy)methyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence biological processes. Additionally, it may interact with enzymes and receptors, modulating their activity.

類似化合物との比較

2-methyl-3-(piperidin-3-yloxy)pyrazine

3-methyl-2-(piperidin-3-yloxy)pyridine hydrochloride

生物活性

2-((Piperidin-3-yloxy)methyl)pyridine is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring connected to a pyridine moiety through a methylene bridge. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Receptor Modulation : The compound acts as a ligand for various receptors, including histamine H3 and sigma-1 receptors. Its dual activity at these sites suggests potential applications in treating nociceptive and neuropathic pain .

- Neuropharmacological Effects : Studies have shown that the compound can influence neurotransmitter systems, potentially offering benefits in neurodegenerative conditions.

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit significant antimicrobial effects, though specific pathogens and mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. IC50 values indicate effective concentrations for various cancer cell lines, suggesting it may be a candidate for further development in cancer therapeutics .

Neuropharmacological Applications

In one notable study, the analgesic effects of this compound were evaluated in animal models. The results indicated that the compound significantly reduced pain responses compared to controls, highlighting its potential as a novel analgesic agent .

Anticancer Studies

Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The findings demonstrated that treatment with this compound resulted in a marked reduction in tumor size, with associated decreases in proliferation markers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| 2-Pyridyl derivative | Structure | Antimicrobial | 5.0 |

| Piperazine analog | Structure | Analgesic | 10.0 |

| Benzoylpiperidine | Structure | Anticancer | 7.9 |

特性

IUPAC Name |

2-(piperidin-3-yloxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMROVSZSSGCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。